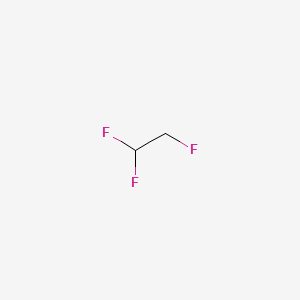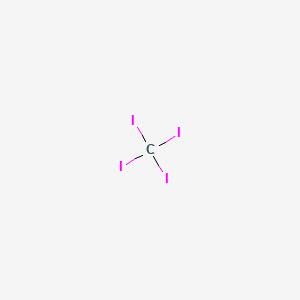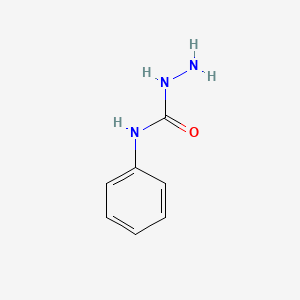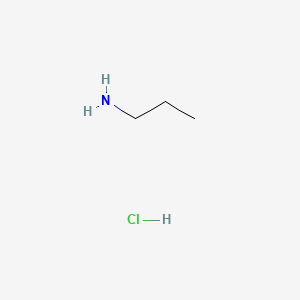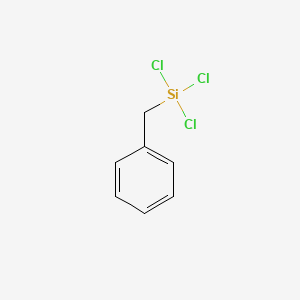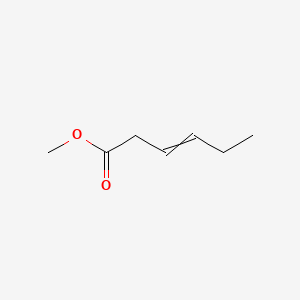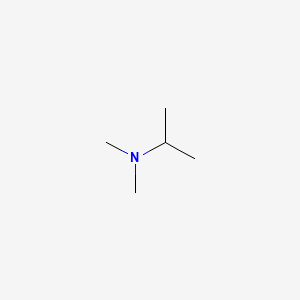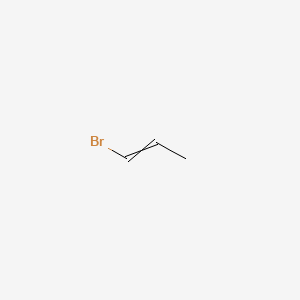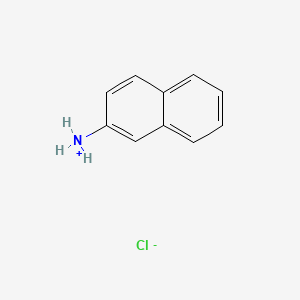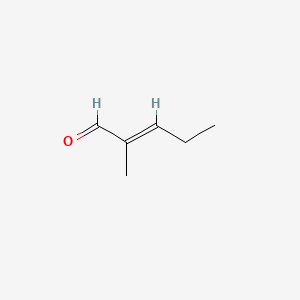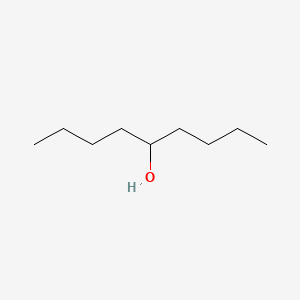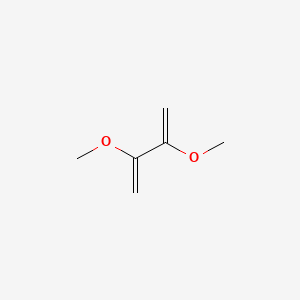
2,3-Dimethoxy-1,3-butadiene
Übersicht
Beschreibung
2,3-Dimethoxy-1,3-butadiene is an organic compound with the chemical formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a colorless liquid with an aromatic odor and is soluble in common organic solvents such as alcohols, ethers, and esters . This compound is primarily used as an intermediate in organic synthesis reactions and has applications in various fields, including medicine and pesticides .
Wirkmechanismus
Target of Action
It is known that 2,3-dimethoxy-1,3-butadiene is a 1,3-butadiene derivative and is often used as a diene in diels-alder reactions .
Mode of Action
This compound interacts with its targets through a mechanism known as the Diels-Alder reaction . This reaction is a [4+2] cycloaddition, where a diene (a molecule with two alternating double bonds) and a dienophile (an alkene) form a six-membered ring . The reaction kinetics of hydrolysis of this compound in the presence of an acid catalyst has been investigated .
Biochemical Pathways
It is known that the compound can participate in the synthesis of various organic compounds, including 3,4-dimethoxythiophene, an intermediate for the synthesis of 3,4-ethylenedioxythiophene (edot) .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 134-136 °c/745 mmhg and a density of 094 g/mL at 25 °C .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Biochemische Analyse
Biochemical Properties
2,3-Dimethoxy-1,3-butadiene plays a significant role in biochemical reactions, particularly in Diels-Alder reactions. It has been employed as a diene to investigate the Diels-Alder chemistry of pristine and defective graphene . The compound interacts with various biomolecules, including enzymes and proteins, to form adducts. For instance, it forms adducts with graphene through Diels-Alder chemistry . Additionally, this compound has been used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound participates in Diels-Alder reactions, forming adducts with graphene and other substrates These interactions may involve enzyme inhibition or activation, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to some extent. The compound is known to undergo hydrolysis in the presence of acid catalysts . Over time, the effects of this compound on cellular function may change due to its degradation and interaction with other biomolecules. Long-term studies are necessary to understand the temporal effects of this compound in both in vitro and in vivo settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in Diels-Alder reactions. The compound interacts with enzymes and cofactors to form adducts with substrates such as graphene . These interactions may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Vorbereitungsmethoden
2,3-Dimethoxy-1,3-butadiene can be synthesized through several methods:
Partial Oxidation of 1,3-Butadiene: This method involves the partial oxidation of 1,3-butadiene to produce this compound.
Reaction of Methanol and n-Butene: Another method involves reacting methanol with n-butene in the presence of an acid catalyst or a base.
Analyse Chemischer Reaktionen
2,3-Dimethoxy-1,3-butadiene undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of this compound in the presence of an acid catalyst has been investigated.
Diels-Alder Reactions: This compound has been employed as a diene in Diels-Alder reactions with various dienophiles, leading to the formation of 4-substituted 3-nitrochromanones.
Formation of Thio Esters: It can form thio esters by reacting with mercaptans in the presence of a cobalt carbonyl catalyst.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-1,3-butadiene has several scientific research applications:
Diels-Alder Chemistry: It has been used to investigate the Diels-Alder chemistry of pristine and defective graphene.
Synthesis of Novel Compounds: It has been utilized in the synthesis of novel benzopentathiepin varacinium trifluoroacetate.
Preparation of 3,4-Dimethoxythiophene: This compound is used as an intermediate for the synthesis of 3,4-ethylenedioxythiophene (EDOT), which is important in the production of conductive polymers.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxy-1,3-butadiene can be compared with other similar compounds, such as:
2,3-Dimethyl-1,3-butadiene: This compound is also a conjugated diene and undergoes similar Diels-Alder reactions.
1-Methoxy-1,3-butadiene: Another related compound that participates in Diels-Alder reactions.
2-(Trimethylsiloxy)-1,3-butadiene: This compound is used in similar synthetic applications.
Eigenschaften
IUPAC Name |
2,3-dimethoxybuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBDKDZHQKQPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189438 | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-31-6 | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,3-Dimethoxy-1,3-butadiene primarily used for in chemical synthesis?
A1: this compound is a versatile building block in organic synthesis, particularly as a diene in Diels-Alder reactions. Its reactivity stems from its electron-rich nature, readily participating in [4+2] cycloadditions with various dienophiles. [, ] This reaction allows for the construction of six-membered rings, which are prevalent in many natural products and pharmaceuticals.
Q2: Can you give some specific examples of compounds synthesized using this compound?
A2: Certainly! One example is the synthesis of 3,4-dimethoxy thiophene. This compound is prepared through a one-pot synthesis where this compound reacts directly with sulfur dichloride (SCl2). [] Another example is the synthesis of cytotoxic furonaphthoquinone natural products, where this compound reacts with 2-hydroxy-1,4-naphthoquinone. [] Researchers have also explored its use in synthesizing cyclohex-3-ene-1,1-bis(phosphonates) through reactions with tetraethyl vinylidenebis(phosphonate). []
Q3: What are the advantages of using this compound in these synthesis reactions?
A3: Several advantages make it a desirable reagent:
- Regioselectivity: Reactions with unsymmetrical dienophiles often lead to the preferential formation of one regioisomer, simplifying product isolation and purification. []
- Versatility: It reacts with a wide range of dienophiles, enabling the synthesis of diverse cyclic compounds. []
Q4: What is known about the reaction mechanism of this compound in Diels-Alder reactions?
A4: Diels-Alder reactions with this compound typically follow a concerted mechanism. This means the formation of new bonds and the breaking of existing bonds happen simultaneously in a single step. The reaction proceeds through a cyclic transition state, and the stereochemistry of the diene and dienophile determines the stereochemistry of the product. [, ]
Q5: Are there any computational studies on the reactivity of this compound?
A5: Yes, computational chemistry has been employed to investigate the reactivity of this compound, particularly in Diels-Alder reactions with graphene. [] Density functional theory (DFT) calculations have been used to explore the potential for using graphene as a diene or dienophile in these reactions. The studies provide insights into the thermodynamic feasibility of such reactions and the influence of defects on graphene's reactivity.
Q6: How is this compound typically synthesized?
A6: A common method involves the reaction of biacetyl with trimethyl orthoformate. [, ] This reaction can be carried out in the presence of an acid catalyst and often results in high yields of this compound. Researchers have explored optimizing this synthesis by using phase-transfer catalysts and varying solvents and reaction conditions to improve yield and purity. []
Q7: What are the spectroscopic characteristics of this compound?
A7: this compound can be characterized using various spectroscopic techniques:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments in the molecule, confirming its structure. [, ]
- FT-IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum. []
- UV-Vis Spectroscopy: Can provide information about the electronic transitions within the molecule and its conjugation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



